Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 1232792-18-5
VCID: VC6854474
InChI: InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3
SMILES: CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC
Molecular Formula: C17H19NO4
Molecular Weight: 301.342

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

CAS No.: 1232792-18-5

Cat. No.: VC6854474

Molecular Formula: C17H19NO4

Molecular Weight: 301.342

* For research use only. Not for human or veterinary use.

Methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate - 1232792-18-5

Specification

CAS No. 1232792-18-5
Molecular Formula C17H19NO4
Molecular Weight 301.342
IUPAC Name methyl 2-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Standard InChI InChI=1S/C17H19NO4/c1-3-22-15-10-6-7-12(16(15)19)11-18-14-9-5-4-8-13(14)17(20)21-2/h4-10,18-19H,3,11H2,1-2H3
Standard InChI Key UIPSYCUEMKUPOP-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2C(=O)OC

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a central benzoate ester backbone substituted with a 3-ethoxy-2-hydroxybenzylamino group at the ortho position. Key structural elements include:

  • Aromatic rings: Two benzene rings contribute to the compound’s planar stability and π–π stacking potential.

  • Ester group: The methyl ester (COOCH3\text{COOCH}_3) at the para position of one benzene ring enhances solubility in organic solvents .

  • Ethoxy and hydroxyl groups: The 3-ethoxy-2-hydroxybenzyl moiety introduces polarity and hydrogen-bonding capabilities, critical for interactions in biological systems.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC17H19NO4\text{C}_{17}\text{H}_{19}\text{NO}_4
Molecular Weight301.34 g/mol
Functional GroupsEster, ethoxy, hydroxyl, secondary amine
StereochemistryNo defined stereocenters (achiral)

Synthetic Pathways

The synthesis of methyl 2-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically follows a two-step protocol analogous to related benzoate esters:

  • Schiff Base Formation:

    • Reactants: 2-Aminobenzoic acid and 3-ethoxy-2-hydroxybenzaldehyde.

    • Conditions: Reflux in ethanol or methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form the imine intermediate.

    • Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

  • Esterification:

    • Reactants: The Schiff base intermediate and methanol.

    • Conditions: Acid-catalyzed (e.g., H2SO4\text{H}_2\text{SO}_4) esterification at elevated temperatures (60–80°C).

    • Yield: ~70–85% after purification via column chromatography.

Table 2: Synthetic Reaction Conditions

StepReagents/ConditionsKey Parameters
Schiff Base FormationEthanol, H2SO4\text{H}_2\text{SO}_4, reflux6–8 hours, 78°C
EsterificationMethanol, H2SO4\text{H}_2\text{SO}_4, 70°C12–24 hours, stirring

Physical and Chemical Properties

Physicochemical Characteristics

  • Appearance: Pale yellow crystalline solid.

  • Solubility:

    • Polar solvents: Moderate solubility in methanol, ethanol, and DMSO.

    • Nonpolar solvents: Low solubility in hexane or diethyl ether .

  • Thermal Stability: Decomposes above 200°C without melting, indicative of strong intermolecular hydrogen bonding .

Spectroscopic Data

  • IR Spectroscopy:

    • ν(O-H)\nu(\text{O-H}): 3250–3300 cm1^{-1} (broad, hydroxyl stretch).

    • ν(C=O)\nu(\text{C=O}): 1705 cm1^{-1} (ester carbonyl).

    • ν(N-H)\nu(\text{N-H}): 1580 cm1^{-1} (secondary amine) .

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.42 (t, 3H, CH2CH3\text{CH}_2\text{CH}_3), δ 3.85 (s, 3H, OCH3\text{OCH}_3), δ 6.70–7.80 (m, aromatic protons) .

Table 3: Computed Physicochemical Properties

PropertyValueMethod
XLogP33.8Computational prediction
Hydrogen Bond Donors2PubChem data
Topological Polar SA67.8 Å2^2Cactvs 3.4.6.11

Reactivity and Biological Activity

Chemical Reactivity

  • Hydrolysis: The ester group undergoes saponification under basic conditions (e.g., NaOH\text{NaOH}) to yield the carboxylic acid derivative.

  • Oxidation: The hydroxyl group is susceptible to oxidation, forming a quinone structure in the presence of strong oxidizing agents.

Table 4: Hypothesized Biological Targets

TargetInteraction MechanismPotential Application
COX-2 EnzymeHydrogen bonding with Ser-530Anti-inflammatory therapy
Bacterial Cell WallDisruption of peptidoglycanAntimicrobial agent

Applications and Future Directions

Industrial and Research Uses

  • Organic Synthesis: Intermediate for pharmaceutically active molecules (e.g., nonsteroidal anti-inflammatory drugs).

  • Material Science: Building block for polymers with tunable solubility and thermal properties.

Challenges and Opportunities

  • Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unexplored.

  • Toxicity Profiling: In vivo studies are needed to assess safety for therapeutic applications.

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